molecular formula C15H18BNO2S B13515482 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole

Cat. No.: B13515482
M. Wt: 287.2 g/mol
InChI Key: JHXRMDKYPDGOHT-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is an organic compound that features a thiazole ring and a boronic ester group

Properties

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-11(6-8-12)13-17-9-10-20-13/h5-10H,1-4H3

InChI Key

JHXRMDKYPDGOHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic ester and a halogenated thiazole derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Dihydrothiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is unique due to the presence of both a boronic ester group and a thiazole ring. This combination allows for diverse reactivity and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is a boron-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C19_{19}H24_{24}BNO4_{4}S
  • Molecular Weight : 351.28 g/mol
  • CAS Number : 2009169-65-5

The biological activity of this compound is primarily attributed to the presence of the boron atom and the thiazole moiety. Boron compounds are known for their ability to interact with biological systems in several ways:

  • Enzyme Inhibition : Boron-containing compounds can inhibit specific enzymes by forming stable complexes with their active sites.
  • Antioxidant Activity : The thiazole ring contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results showed significant inhibition of cell proliferation with an IC50_{50} value of approximately 0.126 µM .
Cell LineIC50_{50} (µM)Effect on Cell Viability
MDA-MB-231 (TNBC)0.126Significant inhibition
MCF10A (non-cancer)2.4Minimal inhibition

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against multidrug-resistant strains:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 4–8 µg/mL against Staphylococcus aureus and Mycobacterium species .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in a mouse model with MDA-MB-231 tumor xenografts. Treatment significantly reduced tumor volume compared to control groups and demonstrated a favorable safety profile at doses up to 40 mg/kg .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties, the compound was tested against clinical isolates of Mycobacterium tuberculosis. It showed potent activity with MIC values as low as 0.5 µg/mL against resistant strains .

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